molecular formula C20H24N4O3 B3084208 4-{[1-methyl-3-(pyrrolidin-1-ylcarbonyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]methyl}benzoic acid CAS No. 1142210-52-3

4-{[1-methyl-3-(pyrrolidin-1-ylcarbonyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]methyl}benzoic acid

Cat. No.: B3084208
CAS No.: 1142210-52-3
M. Wt: 368.4 g/mol
InChI Key: UNPSWPMSEJJPIF-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with the IUPAC name “4-{[1-methyl-3-(1-pyrrolidinylcarbonyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]methyl}benzoic acid”. It has a molecular weight of 368.44 .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring attached to a pyrazolo[4,3-c]pyridine ring, which is further connected to a benzoic acid group . The InChI code for this compound is "1S/C20H24N4O3/c1-22-17-8-11-23(12-14-4-6-15(7-5-14)20(26)27)13-16(17)18(21-22)19(25)24-9-2-3-10-24/h4-7H,2-3,8-13H2,1H3,(H,26,27)" .

Scientific Research Applications

Heterocyclic Compound Research

Heterocyclic compounds, characterized by rings that include atoms of at least two different elements as members of the ring(s), are of significant interest in the development of new pharmaceuticals, materials, and chemical processes. The presence of pyrrolidine, pyrazole, and benzoic acid moieties within these compounds contributes to a wide range of chemical properties and biological activities.

Pharmacological Significance

Heterocycles such as pyrrolidine and pyrazole play a crucial role in drug discovery due to their ability to interact with biological targets through various binding modes. These interactions can lead to the development of novel drugs with improved efficacy and safety profiles. Research into pyrrolidine derivatives, for example, reveals their importance in generating compounds for treating human diseases, emphasizing the exploration of pharmacophore space and the contribution to the stereochemistry of molecules (Li Petri et al., 2021) (Li Petri, Raimondi, Spanò, Holl, Barraja, & Montalbano, 2021).

Synthetic and Material Chemistry

Heterocyclic compounds are also pivotal in synthetic chemistry, serving as building blocks for creating complex molecules with specific functions. For instance, xylan derivatives highlight the potential of heterocycles in forming biopolymer ethers and esters, suggesting applications in drug delivery and other biomedical fields (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014) (Petzold-Welcke et al., 2014).

Chemical Properties and Reactivity

The structural diversity of heterocycles allows for a wide range of chemical reactivities, making them suitable for various chemical transformations and applications. Studies on the synthesis and reactivity of compounds like pyrazolo[3,4-b]pyridines underscore their versatility in forming complex molecules with potential pharmaceutical applications (Wenglowsky, 2013) (Wenglowsky, 2013).

Properties

IUPAC Name

4-[[1-methyl-3-(pyrrolidine-1-carbonyl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3/c1-22-17-8-11-23(12-14-4-6-15(7-5-14)20(26)27)13-16(17)18(21-22)19(25)24-9-2-3-10-24/h4-7H,2-3,8-13H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNPSWPMSEJJPIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CN(CC2)CC3=CC=C(C=C3)C(=O)O)C(=N1)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101107555
Record name Benzoic acid, 4-[[1,4,6,7-tetrahydro-1-methyl-3-(1-pyrrolidinylcarbonyl)-5H-pyrazolo[4,3-c]pyridin-5-yl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101107555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142210-52-3
Record name Benzoic acid, 4-[[1,4,6,7-tetrahydro-1-methyl-3-(1-pyrrolidinylcarbonyl)-5H-pyrazolo[4,3-c]pyridin-5-yl]methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142210-52-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-[[1,4,6,7-tetrahydro-1-methyl-3-(1-pyrrolidinylcarbonyl)-5H-pyrazolo[4,3-c]pyridin-5-yl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101107555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-{[1-methyl-3-(pyrrolidin-1-ylcarbonyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]methyl}benzoic acid
Reactant of Route 2
Reactant of Route 2
4-{[1-methyl-3-(pyrrolidin-1-ylcarbonyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]methyl}benzoic acid
Reactant of Route 3
4-{[1-methyl-3-(pyrrolidin-1-ylcarbonyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]methyl}benzoic acid
Reactant of Route 4
4-{[1-methyl-3-(pyrrolidin-1-ylcarbonyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]methyl}benzoic acid
Reactant of Route 5
Reactant of Route 5
4-{[1-methyl-3-(pyrrolidin-1-ylcarbonyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]methyl}benzoic acid
Reactant of Route 6
Reactant of Route 6
4-{[1-methyl-3-(pyrrolidin-1-ylcarbonyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]methyl}benzoic acid

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